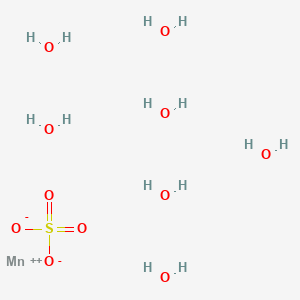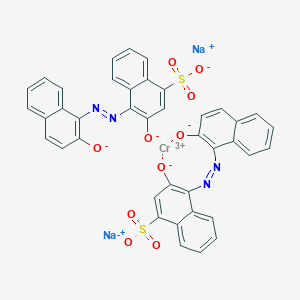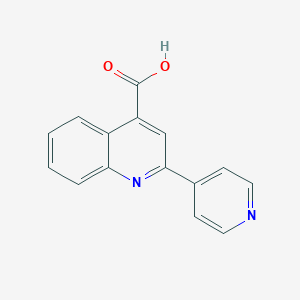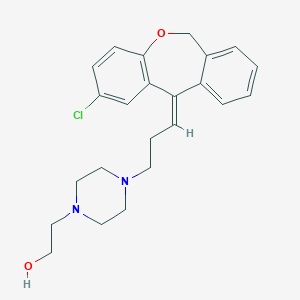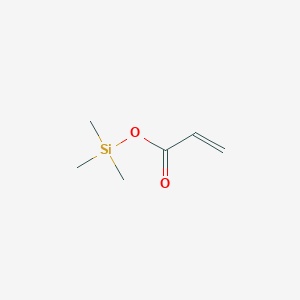
Acrylate de triméthylsilyle
Vue d'ensemble
Description
Il s'agit d'un polymère formé lorsque l'acide gallique, un monomère polyphénolique, est estérifié et lié au groupe hydroxyle d'un glucide polyol tel que le glucose . Les gallotannins sont largement présents dans la nature, notamment dans les plantes, les fruits, les vins et les thés . Ils sont connus pour leurs propriétés astringentes et ont été utilisés historiquement dans le tannage du cuir .
Applications De Recherche Scientifique
Gallotannins have a wide range of scientific research applications:
Chemistry: Used as antioxidants and in the synthesis of other polyphenolic compounds.
Biology: Studied for their role in plant defense mechanisms and interactions with herbivores.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in food preservation, leather tanning, and as additives in cosmetics.
Mécanisme D'action
Target of Action
Trimethylsilyl acrylate, also known as acrylic acid trimethylsilanyl ester , is a chemical compound that belongs to the class of acrylate derivatives. It is characterized by the presence of a trimethylsilyl group (-Si(CH3)3) attached to the acrylate moiety . The primary targets of trimethylsilyl acrylate are organic compounds such as certain alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
The mode of action of trimethylsilyl acrylate involves the formation of trimethylsiloxy groups (-O-Si(CH3)3) on the target molecule . This is achieved through a process known as trimethylsilylation, which is facilitated by trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The introduction of the trimethylsilyl group makes the target compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by trimethylsilyl acrylate are primarily related to the volatility and reactivity of organic compounds. By introducing a trimethylsilyl group to these compounds, their volatility is increased, which can facilitate their analysis in various biochemical applications . .
Result of Action
The primary result of the action of trimethylsilyl acrylate is the increased volatility of the target compounds, which can facilitate their analysis in various biochemical applications . Additionally, when attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
Action Environment
The action of trimethylsilyl acrylate can be influenced by various environmental factors. For instance, the efficiency of trimethylsilylation can be affected by the presence of other reactive groups in the target compound, as well as by the specific conditions under which the reaction is carried out. Furthermore, the stability of the trimethylsilyl group can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Trimethylsilyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo methoxycarbonylation in the presence of palladium catalysts, leading to the formation of valuable intermediates . The trimethylsilyl group in trimethylsilyl acrylate can also interact with sugars and amino acids, facilitating the transfer of trimethylsilyl groups to these biomolecules . These interactions are crucial for the compound’s role in organic synthesis and polymer chemistry.
Cellular Effects
Trimethylsilyl acrylate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and other cellular components. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can be retained in or on cell membranes This retention can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of trimethylsilyl acrylate involves its interactions at the molecular level. The trimethylsilyl group in the compound can act as a temporary protecting group during chemical synthesis, facilitating various chemical reactions . Additionally, trimethylsilyl acrylate can undergo derivatization, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its applications in analytical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylsilyl acrylate can change over time. The compound’s stability and degradation are important factors to consider. Trimethylsilyl acrylate is known to be a flammable liquid with a flash point of -15°C . Its stability can be influenced by factors such as temperature and exposure to air. Long-term studies have shown that the compound can degrade over time, affecting its efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of trimethylsilyl acrylate can vary with different dosages in animal models. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can have toxic or adverse effects at high doses . It is important to determine the threshold effects and safe dosage levels for the compound to avoid potential toxicity. Animal models are crucial for understanding the compound’s pharmacokinetics and its impact on biological systems.
Metabolic Pathways
Trimethylsilyl acrylate is involved in various metabolic pathways. The compound can undergo trimethylsilylation, a process that makes it more volatile and suitable for analysis by gas chromatography-mass spectrometry . This metabolic pathway is essential for the compound’s role in metabolite profiling and analytical chemistry. Additionally, trimethylsilyl acrylate can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of trimethylsilyl acrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trimethylsilyl group can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution of trimethylsilyl acrylate is crucial for its applications in biotechnology and materials science.
Subcellular Localization
Trimethylsilyl acrylate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Les gallotannins peuvent être synthétisés par estérification de l'acide gallique avec du glucose. La réaction implique généralement l'utilisation de chlorure d'acide gallique protégé par un benzyle comme substrat . Les conditions de réaction qui conduisent à une haute sélectivité anomérique pour la synthèse de gallotannins incluent l'utilisation d'acétonitrile comme solvant .
Méthodes de Production Industrielle : Industriellement, les gallotannins sont extraits de sources végétales telles que les noix de galle, le sumac et les gousses de tara. Le processus d'extraction implique l'utilisation de solvants tels que l'eau ou l'alcool pour extraire les tannins de la matière végétale. L'extrait est ensuite purifié pour obtenir des gallotannins .
Analyse Des Réactions Chimiques
Types de Réactions : Les gallotannins subissent diverses réactions chimiques, notamment :
Oxydation : Les gallotannins peuvent être oxydés pour former des quinones.
Hydrolyse : Ils peuvent être hydrolysés pour produire de l'acide gallique et du glucose.
Complexation : Les gallotannins peuvent former des complexes avec les protéines et les ions métalliques.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour l'hydrolyse.
Complexation : Les gallotannins forment facilement des complexes en conditions neutres ou légèrement acides.
Principaux Produits :
Oxydation : Quinones.
Hydrolyse : Acide gallique et glucose.
Complexation : Complexes protéines-tannins et complexes métaux-tannins.
4. Applications de la Recherche Scientifique
Les gallotannins ont une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisés comme antioxydants et dans la synthèse d'autres composés polyphénoliques.
Biologie : Étudiés pour leur rôle dans les mécanismes de défense des plantes et les interactions avec les herbivores.
Médecine : Enquête sur leurs propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisés dans la conservation des aliments, le tannage du cuir et comme additifs dans les cosmétiques.
5. Mécanisme d'Action
Les gallotannins exercent leurs effets par le biais de divers mécanismes :
Activité Antioxydante : Ils piègent les radicaux libres et réduisent le stress oxydatif.
Inhibition Enzymatiques : Les gallotannins inhibent des enzymes telles que la lipooxygénase et la cyclooxygénase, qui sont impliquées dans les processus inflammatoires.
Liaison aux Protéines : Ils forment des complexes avec les protéines, ce qui peut inhiber la croissance microbienne et l'activité enzymatique.
Cibles Moléculaires et Voies :
Voie JAK/STAT : Les gallotannins modulent cette voie, qui est impliquée dans la prolifération cellulaire et les réponses immunitaires.
Voie RAS/RAF/mTOR : Ils influencent cette voie, qui est cruciale pour la croissance et la survie cellulaires.
Comparaison Avec Des Composés Similaires
Les gallotannins sont souvent comparés à d'autres tannins hydrolysables tels que les ellagitannins.
Composés Similaires :
Tannins Condensés : Contrairement aux tannins hydrolysables, les tannins condensés ne sont pas facilement décomposés et sont constitués d'unités de flavonoïdes.
Unicité des Gallotannins :
Hydrolysabilité : Les gallotannins sont facilement hydrolysés pour produire de l'acide gallique et du glucose, ce qui les distingue des tannins condensés.
Bioactivité : Ils présentent des propriétés bioactives uniques, notamment de fortes activités antioxydantes et inhibitrices des enzymes.
Les gallotannins continuent de faire l'objet de recherches approfondies en raison de leurs diverses applications et de leurs propriétés bioactives significatives.
Propriétés
IUPAC Name |
trimethylsilyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJBJYBGWBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339226 | |
| Record name | Trimethylsilyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-55-6 | |
| Record name | Trimethylsilyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?
A1: Trimethylsilyl acrylate is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.
Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving Trimethylsilyl acrylate?
A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with Trimethylsilyl acrylate. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.
Q3: Can Trimethylsilyl acrylate be used to synthesize polymers with specific tacticity?
A3: Yes, Trimethylsilyl acrylate is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of Trimethylsilyl acrylate at low temperatures yields syndiotactic polymers []. This syndiotactic poly(Trimethylsilyl acrylate) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.
Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from Trimethylsilyl acrylate?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from Trimethylsilyl acrylate and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].
Q5: Beyond polymerization, are there other interesting applications of Trimethylsilyl acrylate in organic synthesis?
A5: Yes, Trimethylsilyl acrylate has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to Trimethylsilyl acrylate provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


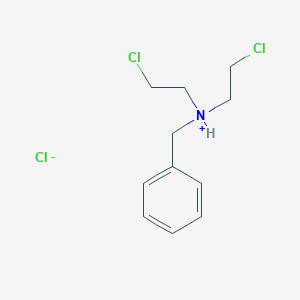
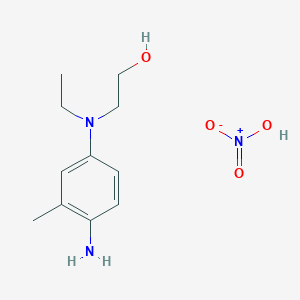
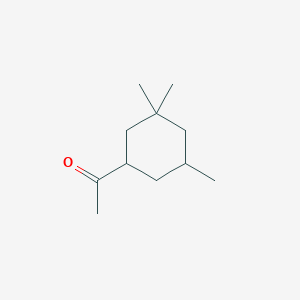
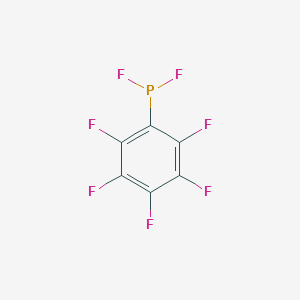
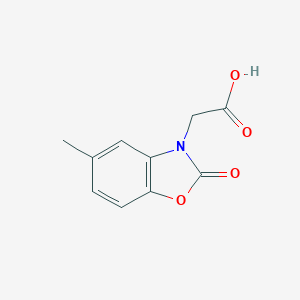
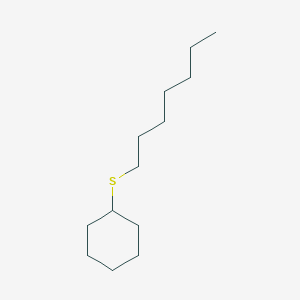
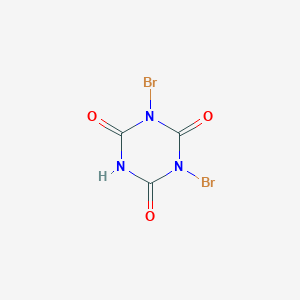
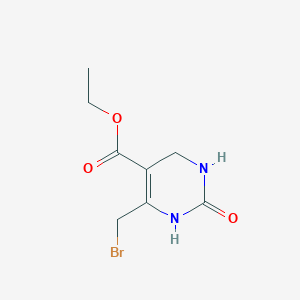
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

